molecular formula C21H32O6 B150066 Deacylmetaplexigenin CAS No. 3513-04-0

Deacylmetaplexigenin

Cat. No.: B150066
CAS No.: 3513-04-0
M. Wt: 380.5 g/mol
InChI Key: ATMZVVNNICECKQ-MNSFQJRNSA-N
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Description

  • Preparation Methods

      Synthetic Routes: Deacylmetaplexigenin is primarily obtained from natural sources, and synthetic routes are not commonly reported.

      Industrial Production: Industrial-scale production methods for this compound are limited due to its natural origin. It is mainly isolated from the plant material.

  • Chemical Reactions Analysis

      Reactivity: Deacylmetaplexigenin may undergo various chemical reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions for these reactions are not extensively documented.

      Major Products: The major products resulting from these reactions would depend on the specific reaction type and conditions.

  • Scientific Research Applications

      Chemistry: Deacylmetaplexigenin’s unique structure makes it an interesting target for chemical studies, although its applications are not well-established.

      Biology: Research may explore its potential biological activities, such as interactions with cellular receptors or enzymes.

      Medicine: Investigate its pharmacological properties, potential therapeutic effects, or toxicity profiles.

      Industry: Limited applications in the industry due to its natural origin.

  • Comparison with Similar Compounds

    • Deacylmetaplexigenin’s uniqueness lies in its specific structure and natural occurrence.
    • Similar compounds within the same class (pregnane glycosides) are not as well-characterized.

    Properties

    IUPAC Name

    1-[(3S,8S,9R,10R,12R,13S,14R,17S)-3,8,12,14,17-pentahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]ethanone
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H32O6/c1-12(22)19(25)8-9-21(27)18(19,3)16(24)11-15-17(2)6-5-14(23)10-13(17)4-7-20(15,21)26/h4,14-16,23-27H,5-11H2,1-3H3/t14-,15+,16+,17-,18+,19+,20-,21+/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ATMZVVNNICECKQ-MNSFQJRNSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=O)C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)O)C)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=O)[C@@]1(CC[C@]2([C@@]1([C@@H](C[C@H]3[C@]2(CC=C4[C@@]3(CC[C@@H](C4)O)C)O)O)C)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H32O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID401190002
    Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401190002
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    380.5 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    3513-04-0
    Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3513-04-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (3β,12β,14β,17α)-3,8,12,14,17-Pentahydroxypregn-5-en-20-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID401190002
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Deacylmetaplexigenin
    Reactant of Route 2
    Deacylmetaplexigenin
    Reactant of Route 3
    Deacylmetaplexigenin
    Reactant of Route 4
    Deacylmetaplexigenin
    Reactant of Route 5
    Deacylmetaplexigenin
    Reactant of Route 6
    Deacylmetaplexigenin

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